molecular formula C6H8F2O2 B1446630 1-(Difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1773507-91-7

1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B1446630
M. Wt: 150.12 g/mol
InChI Key: SJCQJJICGGMKNL-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.13 . It has an InChI code of 1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) .


Synthesis Analysis

The synthesis of “1-(Difluoromethyl)cyclobutane-1-carboxylic acid” involves several steps. The process begins with the known ethyl 1-(hydroxymethyl)cyclobutane-carboxylate or the product of its Swern oxidation (the corresponding aldehyde). This is followed by fluorination, alkaline ester hydrolysis (for carboxylic acids), and modified Curtius rearrangement (for amines) .


Molecular Structure Analysis

The molecular structure of “1-(Difluoromethyl)cyclobutane-1-carboxylic acid” can be represented by the InChI code 1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) .


Physical And Chemical Properties Analysis

“1-(Difluoromethyl)cyclobutane-1-carboxylic acid” is a liquid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Environmental Degradation and Monitoring

Polyfluoroalkyl chemicals, which include substances related to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, have seen extensive industrial and commercial use. Their degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) poses significant environmental concerns due to their persistence and toxic profiles. Research highlights the critical role of microbial degradation in breaking down these compounds in various environmental matrices, such as soil and water, thus affecting their fate and distribution in the environment (Liu & Avendaño, 2013).

Biocatalyst Inhibition

Carboxylic acids, including derivatives of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, are promising as precursors for various industrial chemicals due to their renewable nature. However, their inhibitory effects on microbes, which are utilized for their production, pose challenges. These compounds can damage microbial cell membranes and decrease internal pH, affecting yield and titer in fermentative processes. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Bioaccumulation and Environmental Toxicity

The bioaccumulation potential of perfluorinated acids, including derivatives from compounds like 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, has been a subject of extensive study. Findings suggest that the bioaccumulation and environmental persistence of these substances, particularly those with shorter fluorinated carbon chains, may not meet traditional regulatory criteria for bioaccumulation, despite their widespread detection in wildlife and potential for ecological impact (Conder et al., 2008).

Advances in Carboxylic Acid Bioisosteres

The carboxylic acid moiety, pivotal in many drugs and chemical precursors, including variations of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, often faces challenges such as toxicity and limited bioavailability. The development of bioisosteres, which mimic the carboxylic acid functionality but with improved metabolic stability or physicochemical properties, represents a significant area of research. Such advancements are crucial for overcoming obstacles in drug design and enhancing the pharmacological profile of bioactive compounds (Horgan & O’Sullivan, 2021).

Novel Applications in Drug Discovery

Research into cyclobutane-containing compounds, including 1-(Difluoromethyl)cyclobutane-1-carboxylic acid derivatives, has revealed a broad range of biological activities, such as antimicrobial, antibacterial, and antitumor properties. These findings underscore the potential of cyclobutane-containing alkaloids as a rich source of drug leads, emphasizing the importance of synthetic and biosynthetic strategies to explore new therapeutic avenues (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Safety And Hazards

The safety data sheet (MSDS) for “1-(Difluoromethyl)cyclobutane-1-carboxylic acid” is available for further safety and hazard information .

properties

IUPAC Name

1-(difluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCQJJICGGMKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)cyclobutane-1-carboxylic acid

CAS RN

1773507-91-7
Record name 1-(difluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 235A (0.24 g, 1.347 mmol) in ethanol (3.5 mL), THF (3.5 mL) was added NaOH (0.162 g, 4.04 mmol) in water (3 mL) and the reaction mixture was stirred at RT for 16 h. The reaction mixture was concentrated and the residue was diluted with water (3 mL) and extracted with ethyl acetate. The aqueous layer was then acidified to pH 3-4 using an aqueous solution of 1.5 N HCl and extracted with ethyl acetate (3×25 mL) The combined organic layer was washed with water, dried over Na2SO4, filtered and the filtrate concentrated. The residual mass was then azeotroped with toluene to afford Intermediate 235B as a brown solid (0.12 g, 59% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.33 (s, 1H), 6.55-5.94 (m, 1H), 3.28-3.03 (m, 2H), 2.41-2.10 (m, 2H), 2.00-1.68 (m, 2H).
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)cyclobutane-1-carboxylic acid
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1-(Difluoromethyl)cyclobutane-1-carboxylic acid
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1-(Difluoromethyl)cyclobutane-1-carboxylic acid
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1-(Difluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
1-(Difluoromethyl)cyclobutane-1-carboxylic acid

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